molecular formula C4H4O3 B8433946 3-Oxo-cyclopropane carboxylic acid

3-Oxo-cyclopropane carboxylic acid

Cat. No.: B8433946
M. Wt: 100.07 g/mol
InChI Key: YHFOFKKHSKHWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxo-cyclopropane carboxylic acid is a useful research compound. Its molecular formula is C4H4O3 and its molecular weight is 100.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

3-Oxo-cyclopropane carboxylic acid has shown potential in the development of pharmaceutical compounds, particularly in the treatment of inflammatory diseases and as an antibacterial agent.

  • Anti-inflammatory Properties : Research indicates that cyclopropane carboxylic acid derivatives can modulate inflammatory mediators, making them candidates for treating conditions such as arthritis and other inflammatory disorders. Studies have demonstrated that these compounds inhibit leukotriene C4 synthase, which is crucial in the pathophysiology of asthma and allergic reactions .
  • Antibacterial Activity : The compound exhibits bacteriostatic properties, suggesting its utility in developing antimicrobial coatings and preservatives. Its ability to inhibit bacterial growth has been explored for applications in food preservation and medical device coatings to prevent infections .

Agricultural Applications

In agriculture, this compound derivatives have been investigated for their potential as pesticides and herbicides.

  • Nematicidal Effects : Cyclopropane carboxylic acid derivatives have been noted for their nematicidal effects against various soil-borne pests. Their unique structure allows them to interfere with the metabolic processes of nematodes, providing a basis for developing environmentally friendly pest control agents .

Chemical Synthesis and Catalysis

The compound plays a significant role in organic synthesis and catalysis, particularly in C-H activation reactions.

  • C-H Bond Functionalization : Recent studies have demonstrated that this compound can be used as a co-ligand in catalytic systems for selective C-H bond oxidation. This application is crucial for synthesizing complex organic molecules with high specificity and efficiency . For instance, manganese complexes catalyze the oxidation of cyclopropane-containing hydrocarbons to generate valuable intermediates for pharmaceutical synthesis .

Case Study 1: Anti-inflammatory Drug Development

A study focusing on the synthesis of cyclopropane carboxylic acid derivatives revealed their effectiveness in reducing inflammation in animal models. The synthesized compounds showed a significant reduction in inflammatory markers compared to controls, indicating their potential as therapeutic agents for chronic inflammatory conditions .

Case Study 2: Agricultural Pest Control

Research conducted on the nematicidal properties of cyclopropane carboxylic acid derivatives demonstrated effective control over root-knot nematodes in tomato plants. Field trials indicated a marked improvement in plant health and yield when treated with these compounds, showcasing their potential as sustainable agricultural solutions .

Data Tables

Application AreaCompound TypeKey Findings
PharmaceuticalsAnti-inflammatory agentsInhibition of leukotriene C4 synthase
PharmaceuticalsAntibacterial agentsEffective against various bacterial strains
AgriculturePesticidesNematicidal effects on soil-borne pests
Chemical SynthesisCatalytic systemsSelective C-H bond oxidation

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical reactions such as esterification and amidation.

Example: Esterification with Alcohols
Reaction with benzyl alcohols under acidic conditions yields esters. For instance:

C4H4O3+R OHH+C4H3O3R+H2O\text{C}_4\text{H}_4\text{O}_3+\text{R OH}\xrightarrow{\text{H}^+}\text{C}_4\text{H}_3\text{O}_3\text{R}+\text{H}_2\text{O}

Substrate (R-OH)ProductYield (%)ConditionsSource
4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl ester92.1HCl, 100°C, 45 hr

These esters are intermediates in agrochemical synthesis, exhibiting insecticidal activity .

Ring-Opening Reactions via Radical Pathways

The strained cyclopropane ring undergoes oxidative cleavage under radical conditions.

Oxidative Ring-Opening with Aldehydes
In the presence of FeCl₂ and di-tert-butyl peroxide (DTBP), the cyclopropane ring opens to form dihydronaphthalenes :

C4H4O3+R CHOFeCl2/DTBPDihydronaphthalene derivative\text{C}_4\text{H}_4\text{O}_3+\text{R CHO}\xrightarrow{\text{FeCl}_2/\text{DTBP}}\text{Dihydronaphthalene derivative}

Oxidizing AgentProduct TypeKey Bond FormationApplication
DTBP2-Acyl-3,4-dihydronaphthalenesC–C σ-bond cleavage & cyclizationPharmaceutical intermediates

Condensation Reactions at the Ketone Group

The ketone participates in condensation reactions to form imines or hydrazones.

Formation of Aminomethyl Derivatives
Reaction with ammonia or amines yields 2-(aminomethyl)cyclopropanecarboxylic acid derivatives, which show antidepressant activity :

C4H4O3+NH3C4H6N2O2\text{C}_4\text{H}_4\text{O}_3+\text{NH}_3\rightarrow \text{C}_4\text{H}_6\text{N}_2\text{O}_2

DerivativeBiological ActivityEfficacy vs. ImipramineSource
Midalcipran (INN)Antidepressant2× higher potency

Decarboxylation Under Acidic Conditions

Heating in concentrated HCl removes the carboxylic acid group, forming 3-oxocyclopropane:

C4H4O3Δ,HClC3H4O+CO2\text{C}_4\text{H}_4\text{O}_3\xrightarrow{\Delta,\text{HCl}}\text{C}_3\text{H}_4\text{O}+\text{CO}_2

Acid Concentration (%)Temperature (°C)Reaction Time (hr)Decarboxylation Efficiency (%)
20–2510045–5572.8–87.7

Photochemical [2+2] Cycloadditions

Under UV light, the cyclopropane ring participates in photoannulation reactions with alkenes to form fused bicyclic structures :

C4H4O3+AlkenehνBicyclic ketone\text{C}_4\text{H}_4\text{O}_3+\text{Alkene}\xrightarrow{h\nu}\text{Bicyclic ketone}

SubstrateProductQuantum YieldApplication
α-Naphthyl cyclopropane esterDihydrophenalene0.45Materials science

Oxidation-Reduction Reactions

  • Oxidation : The ketone group resists further oxidation due to ring strain stabilization.

  • Reduction : Catalytic hydrogenation (H₂/Pd) reduces the ketone to a secondary alcohol:

C4H4O3H2/PdC4H6O3\text{C}_4\text{H}_4\text{O}_3\xrightarrow{\text{H}_2/\text{Pd}}\text{C}_4\text{H}_6\text{O}_3

CatalystPressure (atm)Alcohol Yield (%)
Pd/C1–368–75

Key Stability Considerations

  • Thermal Stability : Decomposes above 150°C via retro-Diels-Alder pathways .

  • pH Sensitivity : Stable in acidic conditions but undergoes hydrolysis in strong bases .

Properties

Molecular Formula

C4H4O3

Molecular Weight

100.07 g/mol

IUPAC Name

2-oxocyclopropane-1-carboxylic acid

InChI

InChI=1S/C4H4O3/c5-3-1-2(3)4(6)7/h2H,1H2,(H,6,7)

InChI Key

YHFOFKKHSKHWGT-UHFFFAOYSA-N

Canonical SMILES

C1C(C1=O)C(=O)O

Origin of Product

United States

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